
Cariprazine Efficacy: A Statistical Validation
from Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cariprazine

Cat. No.: B15616828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data on the efficacy of

cariprazine against other commonly prescribed atypical antipsychotics for the treatment of

schizophrenia, bipolar I disorder, and major depressive disorder. The data presented is

intended to offer an objective overview for researchers, scientists, and drug development

professionals.

Comparative Efficacy in Schizophrenia
Cariprazine has demonstrated significant efficacy in the treatment of both acute and

maintenance phases of schizophrenia. Clinical trials have consistently shown its superiority

over placebo in reducing the symptoms of schizophrenia.

A notable study directly comparing cariprazine to another atypical antipsychotic, risperidone,

focused on the negative symptoms of schizophrenia. The results indicated that cariprazine led

to a significantly greater reduction in PANSS scores for negative symptoms compared to

risperidone[1].

Table 1: Efficacy of Cariprazine and Comparators in Schizophrenia (PANSS Total Score

Change from Baseline)

Validation

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15616828?utm_src=pdf-interest
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9265910/
https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medication Dosage
Study
Duration

Mean
Change
from
Baseline
(LSMD vs.
Placebo)

p-value Reference

Cariprazine 3.0 mg/day 6 weeks -6.0 <0.05 [1]

Cariprazine 6.0 mg/day 6 weeks -8.8 <0.05 [1]

Aripiprazole 20 mg/day 4 weeks
Superior to

placebo
- [2]

Aripiprazole 30 mg/day 4 weeks
Superior to

placebo
- [2]

Risperidone - -

Statistically

significant

improvement

vs. placebo

<0.001 [3][4][5]

Olanzapine 10 mg/day -

Statistically

superior to

placebo

- [6]

Aripiprazole

Lauroxil

441 mg

(monthly)
12 weeks -10.9 <0.001 [7]

Aripiprazole

Lauroxil

882 mg

(monthly)
12 weeks -11.9 <0.001 [7]

LSMD: Least Squares Mean Difference

Experimental Protocols: Schizophrenia Trials
Cariprazine (NCT01104766):[8]

Design: A 9-week, multinational, randomized, double-blind, placebo- and active-controlled

(aripiprazole 10 mg/d) study.
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Inclusion Criteria: Patients aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia,

experiencing an acute exacerbation.

Primary Efficacy Endpoint: Change from baseline in Positive and Negative Syndrome Scale

(PANSS) total score at Week 6.

Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to

analyze the primary and secondary efficacy endpoints.

Aripiprazole:[2]

Design: A 4-week, randomized, double-blind, placebo- and active-controlled (risperidone)

trial.

Inclusion Criteria: Patients with a diagnosis of acute schizophrenia.

Primary Efficacy Endpoint: Change from baseline in PANSS total score.

Risperidone (RISE Study):[9]

Design: A Phase 3, randomized, double-blind, placebo-controlled study evaluating the

efficacy of risperidone extended-release injectable suspension.

Inclusion Criteria: Patients aged 13 to 65 years with a diagnosis of schizophrenia.

Primary Efficacy Endpoint: Time to relapse.

Olanzapine:

Design: Double-blind, pivotal trials comparing olanzapine to placebo and/or haloperidol.[1][2]

Primary Efficacy Endpoint: Change from baseline in BPRS-total score and PANSS-total

score.[6]

Comparative Efficacy in Bipolar I Disorder
Cariprazine is approved for the treatment of manic, mixed, and depressive episodes

associated with bipolar I disorder.
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For acute manic or mixed episodes, a 3-week, double-blind, placebo-controlled study showed

that cariprazine (3–12 mg/day) significantly improved scores on the Young Mania Rating Scale

(YMRS) compared to placebo, with significant differences observed as early as day 4.[1] The

remission rate for patients treated with cariprazine was 51.9%, compared to 34.9% in the

placebo group.[1]

In the treatment of bipolar depression, clinical trials have demonstrated that cariprazine at a

dose of 1.5 mg/day significantly reduced depressive symptoms, as measured by a significant

improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from

baseline, with a least-squares mean difference (LSMD) of –2.5 compared to placebo.[1][8][10]

[11][12] While the 3.0 mg/day dose also showed a reduction in depressive symptoms, the

results did not always reach statistical significance.[1][8][11]

Table 2: Efficacy of Cariprazine and Comparators in Bipolar I Mania (YMRS Score Change

from Baseline)

Medication Dosage
Study
Duration

Mean
Change
from
Baseline
(LSMD vs.
Placebo)

p-value Reference

Cariprazine 3-12 mg/day 3 weeks -6.1 - [13]

Aripiprazole 15-30 mg/day 3 weeks

Significant

improvement

vs. placebo

- [2]

Olanzapine
14.9 mg

(mean modal)
3 weeks -10.26 - [14]

Olanzapine
16.4 mg

(mean modal)
4 weeks -14.8 - [14]

YMRS: Young Mania Rating Scale
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Table 3: Efficacy of Cariprazine and Comparators in Bipolar I Depression (MADRS Score

Change from Baseline)

Medication Dosage
Study
Duration

Mean
Change
from
Baseline
(LSMD vs.
Placebo)

p-value Reference

Cariprazine 1.5 mg/day 6 weeks -2.5 0.0417 [8][11][12]

Cariprazine 3.0 mg/day 6 weeks -1.8
0.1051 (not

significant)
[8]

Lurasidone 20-60 mg/day 6 weeks -4.7 <0.001 [6][15]

Lurasidone
80-120

mg/day
6 weeks -4.7 <0.001 [6][15]

Olanzapine - 6 weeks -2.15 0.018

MADRS: Montgomery-Åsberg Depression Rating Scale

Experimental Protocols: Bipolar I Disorder Trials
Cariprazine (Bipolar Mania - NCT00488618):

Design: A 3-week, randomized, double-blind, placebo-controlled study.

Inclusion Criteria: Patients with a diagnosis of bipolar I disorder experiencing an acute manic

or mixed episode.

Primary Efficacy Endpoint: Change from baseline in YMRS total score at Week 3.

Statistical Analysis: Analysis of covariance (ANCOVA) model for change from baseline with

treatment group and study center as factors and baseline YMRS score as a covariate.

Cariprazine (Bipolar Depression - RGH-MD-53):[11]
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Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter,

fixed-dose clinical trial.

Inclusion Criteria: Adult patients with a diagnosis of bipolar I depression.

Primary Efficacy Endpoint: Change from baseline to week 6 on the MADRS total score.

Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the

primary endpoint.

Lurasidone (PREVAIL 2):[7]

Design: A 6-week, double-blind, placebo-controlled, multicenter clinical trial.

Inclusion Criteria: Patients with bipolar I depression.

Primary Efficacy Endpoint: Change from baseline through week 6 in MADRS scores.

Comparative Efficacy in Major Depressive Disorder
(Adjunctive Therapy)
Cariprazine has been studied as an adjunctive treatment for patients with major depressive

disorder (MDD) who have had an inadequate response to antidepressant therapy. In a Phase 3

clinical trial (Study 3111-301-001), cariprazine at a dose of 1.5 mg/day met its primary

endpoint, demonstrating a statistically significant change from baseline to week six in the

MADRS total score compared to placebo (p-value=0.0050). The 3.0 mg/day dose showed

numerical improvement but did not reach statistical significance.

Table 4: Efficacy of Cariprazine and Comparators as Adjunctive Therapy in MDD (MADRS

Total Score Change from Baseline)
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Medication Dosage
Study
Duration

Mean
Change
from
Baseline
(LSMD vs.
Placebo)

p-value Reference

Cariprazine 1.5 mg/day 6 weeks

Statistically

significant

improvement

0.0050

Cariprazine 3.0 mg/day 6 weeks

Numerical

improvement

(not

significant)

0.0727

Aripiprazole - 6 weeks -3.01 <0.05

Aripiprazole - 6 weeks -2.84 <0.05

Aripiprazole - 6 weeks -3.73 <0.05

Experimental Protocols: Major Depressive Disorder
Trials
Cariprazine (Study 3111-301-001):[6]

Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

Inclusion Criteria: Patients with an inadequate clinical response to their antidepressant

monotherapy.

Primary Efficacy Endpoint: Change from baseline to week six in the MADRS total score.

Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the

primary endpoint.

Aripiprazole:

Validation

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15616828?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/64/NCT03230864/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: Three 6-week, large-scale, randomized, double-blind, placebo-controlled clinical

trials.

Inclusion Criteria: Patients with major depressive disorder who had a prior inadequate

response to 1–3 antidepressant therapies.

Primary Efficacy Endpoint: Mean change from baseline in MADRS total score.

Visualizing the Clinical Trial Process
The following diagrams illustrate the typical workflow and logical progression of clinical trials for

antipsychotic drug development.
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Click to download full resolution via product page

Caption: Generalized workflow of antipsychotic drug development.
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Caption: Logical flow of a typical randomized controlled trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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